molecular formula C22H25ClN2O5 B15154733 Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B15154733
M. Wt: 432.9 g/mol
InChI Key: XWQZVVDFCKLCCP-UHFFFAOYSA-N
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Description

Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chlorophenoxy intermediate: This involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Amidation: The chlorophenoxyalkane is then reacted with 2-methylpropanoyl chloride in the presence of a base to form the corresponding amide.

    Coupling with benzoic acid derivative: The amide is then coupled with a benzoic acid derivative that contains a morpholine group, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the phenoxy or morpholine groups using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the amide or ester groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted phenoxy derivatives.

Scientific Research Applications

Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-{[(4-chlorophenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate
  • Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate

Uniqueness

Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H25ClN2O5

Molecular Weight

432.9 g/mol

IUPAC Name

methyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H25ClN2O5/c1-22(2,30-17-7-4-15(23)5-8-17)21(27)24-16-6-9-19(18(14-16)20(26)28-3)25-10-12-29-13-11-25/h4-9,14H,10-13H2,1-3H3,(H,24,27)

InChI Key

XWQZVVDFCKLCCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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